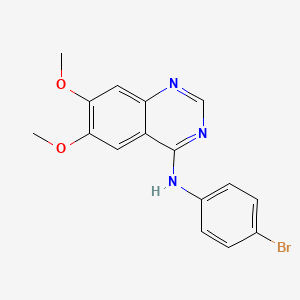

![molecular formula C19H14N2O4 B3121893 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 296266-01-8](/img/structure/B3121893.png)

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid

概要

説明

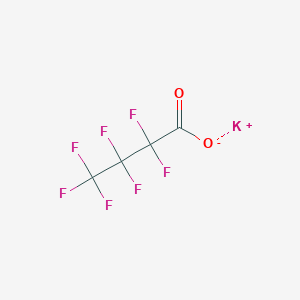

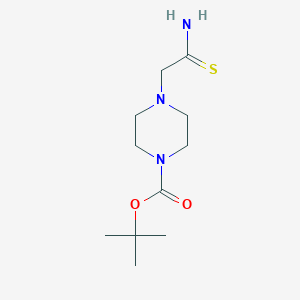

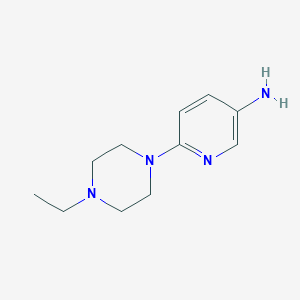

The compound “2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid” is a unique chemical with the linear formula C18H14N2O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is related to indole derivatives, which are known for their diverse biological activities and potential in therapeutic applications .

Molecular Structure Analysis

The compound has a complex molecular structure, as indicated by its SMILES string: O=C(N1CCC2=CNC3=C2C=CC=C3)C(C=CC=C4)=C4C1=O . This structure includes an indole nucleus, which is a common feature in many bioactive compounds .科学的研究の応用

Anticancer Activity

Indole derivatives have gained attention for their potential as anticancer agents. This compound’s structural features make it an interesting candidate for inhibiting cancer cell growth. Researchers explore its effects on various cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further investigations aim to optimize its potency and selectivity against specific cancer types .

Antimicrobial Properties

Indoles exhibit antimicrobial activity against bacteria, fungi, and viruses. Researchers investigate whether our compound can combat drug-resistant pathogens, including multidrug-resistant bacteria. Its mode of action may involve disrupting microbial membranes, inhibiting enzymes, or interfering with DNA replication. Such studies contribute to the development of novel antimicrobial agents .

Neuroprotective Effects

Indole derivatives often display neuroprotective properties. Our compound might shield neurons from oxidative stress, inflammation, and excitotoxicity. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Understanding its interactions with neural receptors and signaling pathways is crucial for therapeutic development .

Anti-inflammatory Activity

Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. Indole-based compounds, including ours, exhibit anti-inflammatory effects. Researchers investigate their impact on cytokine production, NF-κB signaling, and immune cell modulation. These insights guide drug design for inflammatory disorders .

Antitubercular Potential

Given the resurgence of tuberculosis (TB) and the emergence of drug-resistant strains, finding new antitubercular agents is essential. Some indole derivatives show promising activity against Mycobacterium tuberculosis (MTB). Our compound could be evaluated for its efficacy, safety, and mechanism of action against TB .

Synthetic Methodology

Beyond its biological applications, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole rings are explored, including cyclization reactions, rearrangements, and functional group transformations. Our compound’s synthesis pathway contributes to the broader field of heterocyclic chemistry .

These six areas highlight the versatility and potential impact of “2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid” in scientific research. Keep in mind that ongoing studies may uncover additional applications, making this compound even more intriguing

Safety and Hazards

将来の方向性

作用機序

Target of Action

The compound, also known as 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and target. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Indole derivatives are known for their diverse biological activities , suggesting that they can have a wide range of molecular and cellular effects

特性

IUPAC Name |

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-14-6-5-11(19(24)25)9-15(14)18(23)21(17)8-7-12-10-20-16-4-2-1-3-13(12)16/h1-6,9-10,20H,7-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMVWKKTMWODMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Hydroxyphenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3121885.png)